1-(4-Aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
1-(4-Aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features a pyrazolone core with an aminopyridine and a fluoroethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate, followed by fluorination and subsequent amination reactions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-(4-Aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an ATP-competitive inhibitor, affecting cellular processes such as DNA repair and cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- 1-(4-Aminopyridin-2-yl)-3-ethyl-4-chloro-4,5-dihydro-1H-pyrazol-5-one
- 1-(4-Aminopyridin-2-yl)-3-ethyl-4-bromo-4,5-dihydro-1H-pyrazol-5-one
Uniqueness
1-(4-Aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Biological Activity
1-(4-Aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory, analgesic, and anticancer activities. The findings are supported by various studies and case reports.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound.
- Mechanism of Action : The compound exhibits inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. It has shown a selectivity index favoring COX-2 inhibition, which is beneficial for reducing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Case Studies : In a study involving carrageenan-induced paw edema in rats, this compound demonstrated significant reduction in inflammation compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases .
Analgesic Activity
The analgesic effects of the compound have also been investigated.
- Pain Models : In various animal models, including the hot plate test and formalin test, this compound showed notable pain relief comparable to established analgesics like morphine .
- Efficacy : The compound exhibited an IC50 value indicating effective pain modulation at lower doses than traditional analgesics, suggesting a favorable safety profile .
Anticancer Activity
Emerging research indicates that this compound may possess anticancer properties.
- Cell Line Studies : The compound has been tested against various cancer cell lines, including breast and lung cancer cells. Results indicated that it induces apoptosis and inhibits cell proliferation through modulation of key signaling pathways such as Akt/mTOR .
- Mechanistic Insights : The pyrazole moiety is crucial for its interaction with protein kinases involved in cancer progression. Studies have shown that it effectively inhibits CDK9 activity, leading to reduced transcription of oncogenes .
Summary of Biological Activities
Activity Type | Mechanism of Action | Efficacy Indicators |
---|---|---|
Anti-inflammatory | COX inhibition (selective for COX-2) | Significant reduction in edema |
Analgesic | Modulation of pain pathways | Comparable efficacy to morphine |
Anticancer | Induction of apoptosis; inhibition of CDK9 | Effective against multiple cancer cell lines |
Properties
Molecular Formula |
C10H11FN4O |
---|---|
Molecular Weight |
222.22 g/mol |
IUPAC Name |
2-(4-aminopyridin-2-yl)-5-ethyl-4-fluoro-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H11FN4O/c1-2-7-9(11)10(16)15(14-7)8-5-6(12)3-4-13-8/h3-5,9H,2H2,1H3,(H2,12,13) |
InChI Key |
KNRWOQURZRIXKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=O)C1F)C2=NC=CC(=C2)N |
Origin of Product |
United States |
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